molecular formula C7H4BrClN2O2S B12979917 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride CAS No. 1642583-18-3

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride

Cat. No.: B12979917
CAS No.: 1642583-18-3
M. Wt: 295.54 g/mol
InChI Key: BWGPUQQZJPMLNY-UHFFFAOYSA-N
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Description

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is a heterocyclic compound that contains both bromine and sulfonyl chloride functional groups. This compound is part of the imidazo[1,2-a]pyridine family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. One common method is the radical bromination of imidazo[1,2-a]pyridine, followed by sulfonylation using sulfonyl chloride reagents . The reaction conditions often include the use of radical initiators and solvents such as dichloromethane or chloroform.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes using microchannel reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity . The process typically involves the diazotization of 3-aminopyridine followed by sulfonylation with thionyl chloride.

Chemical Reactions Analysis

Types of Reactions

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Solvents: Dichloromethane, chloroform, and acetonitrile.

    Catalysts: Palladium, copper, and other transition metals.

Major Products

    Substituted Imidazo[1,2-a]pyridines: Formed through nucleophilic substitution.

    Sulfonamides and Sulfonic Acids: Formed through reduction and oxidation reactions.

Scientific Research Applications

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride involves its interaction with specific molecular targets, such as kinases and enzymes. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This inhibition can affect various signaling pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions. This property can enhance its binding affinity to certain molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

6-bromoimidazo[1,2-a]pyridine-3-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2O2S/c8-5-1-2-6-10-3-7(11(6)4-5)14(9,12)13/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWGPUQQZJPMLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1Br)S(=O)(=O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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